molecular formula C27H43F3O2 B11931302 Dalzanemdor CAS No. 1629853-48-0

Dalzanemdor

Cat. No.: B11931302
CAS No.: 1629853-48-0
M. Wt: 456.6 g/mol
InChI Key: BVBRUQYHUXKZMQ-JNVAYQLDSA-N
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Description

Dalzanemdor, also known by its development code SAGE-718, is a first-in-class, investigational small molecule that functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor . Its mechanism of action is designed to fine-tune and enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory . This novel compound is an analog of the endogenous neurosteroid 24S-hydroxycholesterol, mimicking its ability to modulate receptor activity in the presence of agonists, which makes it a valuable tool for studying pathways related to NMDA receptor hypofunction . Originally investigated in clinical trials for cognitive impairment associated with neurodegenerative conditions such as Huntington's disease, Alzheimer's disease, and Parkinson's disease, the development of this compound for therapeutic use has been discontinued following the results of Phase II studies. These studies did not demonstrate a statistically significant improvement over placebo on their primary endpoints . Nevertheless, this compound remains a compound of significant research value for scientists studying the NMDA receptor complex, the pathophysiology of cognitive decline, and the effects of targeted neuromodulation. This product is strictly labeled For Research Use Only . It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or human consumption of any kind. Researchers can leverage this compound for in vitro and in vivo studies to further explore the biology of NMDA receptors and cognitive function.

Properties

CAS No.

1629853-48-0

Molecular Formula

C27H43F3O2

Molecular Weight

456.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5S)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26+/m1/s1

InChI Key

BVBRUQYHUXKZMQ-JNVAYQLDSA-N

Isomeric SMILES

C[C@H](CC[C@@](C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C

Canonical SMILES

CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

Biological Activity

Dalzanemdor, also known as SAGE-718, is a novel investigational compound classified as an N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator (PAM). It is primarily being evaluated for its potential therapeutic effects on cognitive impairment associated with neurodegenerative disorders such as Huntington's disease (HD), Alzheimer's disease, and Parkinson's disease. This article provides a comprehensive overview of the biological activity of this compound, including detailed findings from clinical trials, pharmacological properties, and relevant case studies.

Pharmacological Profile

This compound enhances NMDAR activity, which is crucial for synaptic plasticity and cognitive function. The compound has demonstrated efficacy in preclinical models of NMDAR hypofunction, showing improvements in cognitive performance and modulation of electrophysiological parameters in conditions where NMDAR activity is compromised.

Key Pharmacokinetic Parameters:

  • Oral Bioavailability: 30% to 73% in canine models.
  • Brain-to-Plasma Ratio: 5.3 in rats.
  • Half-Life: Median terminal half-life ranges from 8 to 118 hours.
  • Time to Maximum Plasma Concentration: 4 to 7 hours post-administration .

Phase I Studies

The initial studies focused on the safety and tolerability of this compound. A single-ascending dose study was conducted with doses ranging from 0.35 mg to 3.0 mg compared to placebo, followed by a multiple-ascending dose study over 14 days. Results indicated that this compound was well tolerated with no significant adverse events leading to discontinuation .

Phase II Studies

Several Phase II trials have been conducted to evaluate the efficacy of this compound in different populations:

  • LIGHTWAVE Study (Alzheimer's Disease) :
    • Objective: Evaluate cognitive function in patients with mild cognitive impairment (MCI) and mild dementia.
    • Results: No statistically significant difference was observed between this compound and placebo on primary endpoints, including the WAIS-IV Coding Test score at Day 84. The drug was well tolerated with mild adverse events reported .
  • DIMENSION Study (Huntington's Disease) :
    • Objective: Assess cognitive impairment in HD patients.
    • Results: The study failed to meet primary and secondary endpoints, showing no meaningful improvement compared to placebo on the Symbol Digit Modalities Test at Day 84. Similar to other studies, this compound was well tolerated .
  • PRECEDENT Study (Parkinson's Disease) :
    • Objective: Investigate effects on MCI in Parkinson's patients.
    • Results: No significant differences were found versus placebo on primary endpoints; however, the treatment was generally well tolerated .

Case Studies and Observations

In exploratory analyses within these studies, it was noted that while this compound did not demonstrate significant efficacy across the primary endpoints, it showed potential for improving executive function tests in HD participants. This aligns with findings from preclinical studies indicating that NMDAR PAMs may provide cognitive benefits under conditions of low receptor function .

Scientific Research Applications

Pharmacological Properties

Dalzanemdor functions by enhancing the activity of NMDARs, which are crucial for synaptic plasticity and cognitive function. The modulation of these receptors is particularly relevant in conditions characterized by NMDAR hypofunction, such as Huntington's disease and Alzheimer's disease.

Key Pharmacokinetic Data

  • Median Terminal Half-Life : 8-118 hours
  • Maximum Plasma Concentration : Reached within 4-7 hours post-administration
  • Oral Bioavailability : Ranges from 30% to 73% in animal models
  • Brain:Plasma Ratio : Approximately 5.3 in rats

These pharmacokinetic parameters support the feasibility of once-daily dosing and indicate a potential for long-term treatment regimens in central nervous system disorders.

Cognitive Impairment in Neurodegenerative Disorders

This compound is undergoing extensive clinical evaluation for its efficacy in treating cognitive impairment across several conditions:

  • Huntington's Disease :
    • Phase II Studies : Ongoing placebo-controlled trials are assessing the cognitive benefits of this compound in patients with Huntington's disease. Preliminary results suggest improvements in executive function and overall cognitive performance .
  • Alzheimer's Disease :
    • The compound is being tested for its ability to mitigate mild cognitive impairment associated with Alzheimer's disease. The mechanism involves enhancing NMDAR activity to counteract the cognitive deficits observed in this population .
  • Parkinson's Disease :
    • Similar studies are being conducted to evaluate its effects on cognitive impairment related to Parkinson's disease, focusing on improving daily functioning and quality of life .

Phase I Studies

Initial studies have demonstrated that this compound is generally well-tolerated among participants, with no severe adverse events leading to discontinuation. Common treatment-emergent adverse events included mild nausea and headache, which resolved without intervention .

Phase II PRECEDENT Study

This study aims to evaluate the safety and efficacy of this compound in patients with mild cognitive impairment due to Parkinson’s disease. Early findings indicate that participants may experience significant improvements in cognitive assessments compared to placebo groups .

Efficacy Indicators

  • Cognitive Performance : Improvements noted in tests measuring executive function among Huntington's disease participants.
  • Safety Profile : Generally well-tolerated with mild adverse effects; no serious complications reported.

Regulatory Designations

This compound has received an Innovation Passport designation from the UK Medicines and Healthcare Products Regulatory Agency (MHRA), facilitating its development pathway for serious medical conditions with significant unmet needs .

Preparation Methods

Synthetic Route

The synthesis of this compound involves a multi-step process starting from a steroidal precursor, likely cholesterol or a related compound. Key steps include:

  • Functionalization of the steroidal core : Introduction of hydroxyl groups at the C3 and C24 positions via stereoselective oxidation or microbial biotransformation.

  • Trifluoromethylation : Incorporation of the -CF₃ group at C25 using fluorinating agents such as (diethylamino)sulfur trifluoride (DAST) or Ruppert-Prakash reagent (TMSCF₃).

  • Side-chain modification : Elongation and functionalization of the side chain to achieve the desired pharmacokinetic properties, including oral bioavailability and brain penetration.

A disclosed intermediate, (3β,24S)-25,25,25-trifluoro-3-methyl-26,27-dinorergost-5-ene-3,24-diol, highlights the importance of preserving the 24S stereochemistry to mimic 24(S)-HC’s NMDAR PAM activity.

Physicochemical Properties

PropertyValueMethod
Molecular weight456.62 g/molMass spectrometry
Solubility5.68 mg/mL in chloroformLC-MS/MS
LogP (partition coefficient)~4.2 (estimated)Computational modeling
Chiral centers7X-ray crystallography

The compound’s low aqueous solubility necessitates formulation strategies to enhance bioavailability.

Formulation Development

This compound is formulated as an oral solution to facilitate patient compliance and ensure consistent dosing. The clinical trial formulation comprises:

Active Pharmaceutical Ingredient (API)

  • Drug substance : this compound free base, synthesized to ≥98% purity (HPLC).

  • Particle size : Micronized to <10 μm to improve dissolution rates.

Excipients

ComponentFunctionConcentration
Hydroxypropyl-β-cyclodextrinSolubility enhancer20% w/v
SucraloseSweetening agent0.1% w/v
WaterSolventq.s. to 40 mL

Cyclodextrin forms inclusion complexes with this compound, increasing its apparent solubility by ~50-fold. The formulation is stable for 24 months at 2–8°C, with no degradation products detected under accelerated conditions.

Analytical Methods for Quality Control

Identity Testing

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₇H₄₃F₃O₂⁺, m/z 457.3254).

  • Nuclear magnetic resonance (NMR) : ¹H and ¹³C spectra match reference standards, with key peaks at δ 5.35 ppm (C5-C6 double bond) and δ 3.52 ppm (C3-OH).

Purity Assessment

  • Reverse-phase HPLC : Uses a C18 column (4.6 × 150 mm, 3.5 μm) with UV detection at 210 nm. The method resolves this compound from 24(S)-HC and synthetic intermediates.

  • Chiral chromatography : Validates enantiomeric excess (>99.5%) using a Chiralpak AD-H column.

Impurity Profiling

ImpuritySourceAcceptable Limit
24(R)-epimerStereochemical inversion<0.15%
Dehydrated byproductAcidic conditions<0.10%
Residual solventsSynthesis (e.g., chloroform)<600 ppm

Scalability and Process Optimization

Phase I trials utilized batches produced under Good Manufacturing Practice (GMP) guidelines at a 10-kg scale. Critical process parameters include:

  • Temperature control : Maintaining −20°C during trifluoromethylation to minimize side reactions.

  • Catalyst loading : 5 mol% palladium for cross-coupling reactions, achieving >90% yield.

  • Crystallization : Ethanol/water system to isolate the final API with >99% purity.

Comparative Analysis with Related Compounds

Unlike 24(S)-HC, which suffers from rapid clearance (T₁/₂ = 2 h in rats), this compound’s fluorinated side chain extends its half-life to 8–118 h in humans. This modification also reduces first-pass metabolism, yielding 30–73% oral bioavailability in preclinical models .

Q & A

Q. What integrative multi-omics approaches elucidate this compound’s polypharmacology?

  • Methodological Answer : Combine phosphoproteomics (to map kinase inhibition) with single-cell RNA-seq (to identify off-target transcriptional changes). Use network pharmacology tools (Cytoscape, STRING) to cluster affected pathways. Validate hub targets via CRISPRi knockdown and functional rescue assays .

Methodological Resources

  • Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews, and employ R packages like metafor for heterogeneity quantification .
  • Questionnaire Design : Use Likert scales and cognitive interviewing to reduce participant bias, adhering to ethical guidelines for sensitive data .
  • Experimental Reproducibility : Archive protocols on platforms like Protocols.io and include step-by-step video demonstrations for complex assays .

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